

Tert-butyl 6-bromohexanoate CAS number lookup

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Compound of Interest

Compound Name: Tert-butyl 6-bromohexanoate

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Technical Guide: Tert-butyl 6-bromohexanoate

CAS Number: 65868-63-5

This technical guide provides a comprehensive overview of **tert-butyl 6-bromohexanoate**, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the field, this document details the compound's properties, synthesis, and applications, with a particular focus on its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Compound Data

Quantitative data for **tert-butyl 6-bromohexanoate** is summarized in the table below for easy reference and comparison.



Property	Value	Source(s)
CAS Number	65868-63-5	[1][2][3]
Molecular Formula	C10H19BrO2	[3]
Molecular Weight	251.16 g/mol	[3]
Appearance	Colorless to yellowish liquid	[1]
Boiling Point	256.3 ± 23.0 °C at 760 mmHg	
Density	~1.10 g/cm ³	[1]
Purity	≥95%	[3]
Solubility	Soluble in various organic solvents	[1]
Storage	2-8°C	

Experimental Protocols

Detailed methodologies for the synthesis and purification of **tert-butyl 6-bromohexanoate** are provided below. These protocols are based on established esterification and purification techniques.

Synthesis of Tert-butyl 6-bromohexanoate

This protocol describes the synthesis of **tert-butyl 6-bromohexanoate** via the esterification of 6-bromohexanoic acid with tert-butanol.[1]

Materials:

- 6-bromohexanoic acid
- tert-Butanol
- Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP)



- Dichloromethane (DCM)
- · Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve 6-bromohexanoic acid (1 equivalent) in dichloromethane.
- Add tert-butanol (1.5 equivalents) and a catalytic amount of DMAP to the solution.
- Cool the mixture to 0°C in an ice bath.
- Slowly add a solution of DCC (1.1 equivalents) in dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of Tert-butyl 6-bromohexanoate

The crude product from the synthesis can be purified using flash column chromatography.

Materials:

- Crude tert-butyl 6-bromohexanoate
- Silica gel



- Hexanes
- Ethyl acetate

Procedure:

- Prepare a silica gel column using a slurry of silica gel in hexanes.
- Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
- Load the adsorbed product onto the prepared column.
- Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 10-20%).
- Collect fractions and analyze them by TLC.
- Combine the fractions containing the pure product and concentrate under reduced pressure to obtain purified tert-butyl 6-bromohexanoate.

Applications in Drug Development

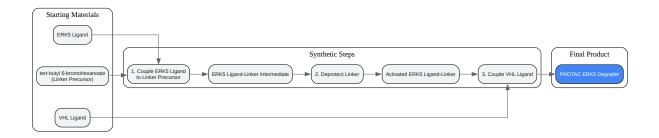
Tert-butyl 6-bromohexanoate is a valuable linker molecule in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. [4][5][6][7] Its six-carbon chain provides spatial separation between the target protein ligand and the E3 ligase ligand, a critical parameter for the formation of a productive ternary complex.

A notable application is in the synthesis of PROTAC ERK5 degrader-1.[8] Extracellular signal-regulated kinase 5 (ERK5) is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in various cellular processes, including cell proliferation and survival.[9] Dysregulation of the ERK5 signaling pathway is associated with certain cancers, making it an attractive therapeutic target.

Synthesis of PROTAC ERK5 Degrader-1

The following workflow outlines the general steps for the synthesis of a PROTAC, such as an ERK5 degrader, utilizing **tert-butyl 6-bromohexanoate** as a linker precursor.





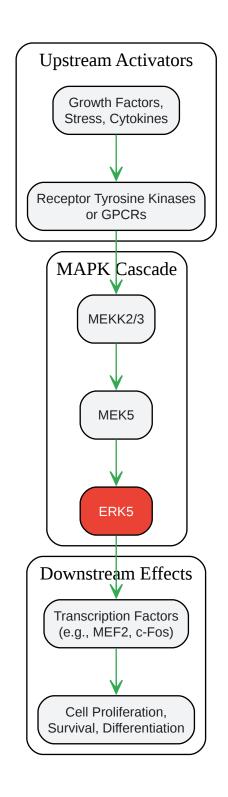
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Caption: Workflow for the synthesis of a PROTAC ERK5 degrader.

ERK5 Signaling Pathway

The ERK5 signaling pathway is a crucial cascade that regulates various cellular functions. The simplified diagram below illustrates the key components of this pathway, which is the target of the PROTACs synthesized using **tert-butyl 6-bromohexanoate**.





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Caption: Simplified representation of the ERK5 signaling pathway.



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